7-bromo-1H-indol-5-ol
Overview
Description
7-Bromo-5-hydroxy-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Indole: One common method involves the bromination of indole at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of 7-bromo-1H-indol-5-ol typically involves large-scale bromination and hydroxylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-5-hydroxy-1H-indole can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 7-Bromo-5-hydroxy-1H-indole is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 7-bromo-1H-indol-5-ol is used in the production of dyes and pigments .
Mechanism of Action
The exact mechanism of action of 7-bromo-1H-indol-5-ol is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects . The compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
- 5-Bromoindole
- 7-Bromoindole
- 5-Hydroxyindole
- 7-Hydroxyindole
Comparison: 7-Bromo-5-hydroxy-1H-indole is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives . The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
7-bromo-1H-indol-5-ol |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H |
InChI Key |
OKIIXXYTLLZHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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